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molecular formula C9H4FNO4 B8675499 2H-1-Benzopyran-2-one, 6-fluoro-3-nitro-

2H-1-Benzopyran-2-one, 6-fluoro-3-nitro-

Cat. No. B8675499
M. Wt: 209.13 g/mol
InChI Key: JDJZMXAFIRKGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07297704B2

Procedure details

5-Fluoro-2-hydroxybenzaldehyde (7.14 g, 50.96 mmol), diethyl amine hydrochloride (6.70 g, 61.15 mmol) and methyl nitroacetate (5.62 mL, 61.15 mmol) were added together in toluene (90 mL) and stirred together at reflux under a N2 atmosphere. A Dean-Stark apparatus was fitted to the system to remove the H2O generated by the reaction. The reaction was allowed to reflux overnight, after which the mixture was cooled and diluted with H2O. The organic layer was separated, washed with brine, dried over anhydrous Na2SO4 and concentrated. Purification by flash chromatography on silica gel afforded the product as an orange solid (5.90 g, 55%)
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
5.62 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=O.Cl.C(NCC)C.[N+:17]([CH2:20][C:21](OC)=[O:22])([O-:19])=[O:18]>C1(C)C=CC=CC=1.O>[F:1][C:2]1[CH:9]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:10][C:21](=[O:22])[C:20]([N+:17]([O-:19])=[O:18])=[CH:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
7.14 g
Type
reactant
Smiles
FC=1C=CC(=C(C=O)C1)O
Name
Quantity
6.7 g
Type
reactant
Smiles
Cl.C(C)NCC
Name
Quantity
5.62 mL
Type
reactant
Smiles
[N+](=O)([O-])CC(=O)OC
Name
Quantity
90 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred together
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a N2 atmosphere
CUSTOM
Type
CUSTOM
Details
A Dean-Stark apparatus was fitted to the system
CUSTOM
Type
CUSTOM
Details
to remove the H2O
CUSTOM
Type
CUSTOM
Details
generated by the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
after which the mixture was cooled
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=C(C(OC2=CC1)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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